molecular formula C11H22BClN2O4 B12408685 ARG1-IN-1 (hydrochloride)

ARG1-IN-1 (hydrochloride)

Cat. No.: B12408685
M. Wt: 292.57 g/mol
InChI Key: FZUNIIGBGINRPR-BPJDKYJYSA-N
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Description

ARG1-IN-1 (hydrochloride) is a potent inhibitor of human arginase 1, exhibiting an inhibitory concentration (IC50) value of 29 nanomolar . Arginase 1 is an enzyme involved in the urea cycle, catalyzing the hydrolysis of arginine to ornithine and urea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARG1-IN-1 (hydrochloride) involves multiple steps, including the preparation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds involve the use of boronic acids, amines, and various coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for ARG1-IN-1 (hydrochloride) are not widely documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis, purification, and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

ARG1-IN-1 (hydrochloride) primarily undergoes hydrolysis reactions due to the presence of the hydrochloride group. It may also participate in substitution reactions, particularly involving the functional groups attached to the core structure .

Common Reagents and Conditions

Common reagents used in the reactions involving ARG1-IN-1 (hydrochloride) include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of ARG1-IN-1 (hydrochloride) depend on the specific reagents and conditions used. Hydrolysis reactions typically yield the free base form of the compound, while substitution reactions may result in modified derivatives with different functional groups .

Properties

Molecular Formula

C11H22BClN2O4

Molecular Weight

292.57 g/mol

IUPAC Name

(3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H21BN2O4.ClH/c13-11(10(15)16)4-7-5-14-6-8(7)9(11)2-1-3-12(17)18;/h7-9,14,17-18H,1-6,13H2,(H,15,16);1H/t7-,8+,9-,11-;/m0./s1

InChI Key

FZUNIIGBGINRPR-BPJDKYJYSA-N

Isomeric SMILES

B(CCC[C@H]1[C@@H]2CNC[C@@H]2C[C@]1(C(=O)O)N)(O)O.Cl

Canonical SMILES

B(CCCC1C2CNCC2CC1(C(=O)O)N)(O)O.Cl

Origin of Product

United States

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